1-(2H-1,3-benzodioxol-5-yl)cycloheptane-1-carbonitrile
Overview
Description
“1-(2H-1,3-benzodioxol-5-yl)cycloheptane-1-carbonitrile” is a chemical compound with the molecular formula C15H17NO2 and a molecular weight of 243.3 . It is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of “1-(2H-1,3-benzodioxol-5-yl)cycloheptane-1-carbonitrile” consists of 15 carbon atoms, 17 hydrogen atoms, and 2 oxygen atoms . Further structural analysis could be performed using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2H-1,3-benzodioxol-5-yl)cycloheptane-1-carbonitrile” include a molecular weight of 243.3 . The boiling point and other properties are not specified .Scientific Research Applications
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Forensic Analysis
“1-(2H-1,3-benzodioxol-5-yl)cycloheptane-1-carbonitrile” can be used in forensic analysis . Its unique properties make it detectable in biological samples, which can be useful in various forensic contexts.
Anticancer Research
There is evidence that similar compounds, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines . While not directly related, this suggests potential avenues for future research into the anticancer applications of “1-(2H-1,3-benzodioxol-5-yl)cycloheptane-1-carbonitrile”.
Psychoactive Research
Eutylone, a compound with a similar structure, has known psychoactive properties . This suggests that “1-(2H-1,3-benzodioxol-5-yl)cycloheptane-1-carbonitrile” could potentially be used in research related to psychoactive substances.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)cycloheptane-1-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c16-10-15(7-3-1-2-4-8-15)12-5-6-13-14(9-12)18-11-17-13/h5-6,9H,1-4,7-8,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHNQVMHJFNHSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301224715 | |
Record name | Cycloheptanecarbonitrile, 1-(1,3-benzodioxol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301224715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2H-1,3-benzodioxol-5-yl)cycloheptane-1-carbonitrile | |
CAS RN |
1146290-24-5 | |
Record name | Cycloheptanecarbonitrile, 1-(1,3-benzodioxol-5-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycloheptanecarbonitrile, 1-(1,3-benzodioxol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301224715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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